(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings. The A-ring is unsubstituted phenyl, while the B-ring contains a para-isopropyl group (propan-2-yl). This structural motif confers unique electronic and steric properties, distinguishing it from other chalcones. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, driven by substituent-dependent interactions with molecular targets .
Properties
IUPAC Name |
(E)-1-phenyl-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-14(2)16-11-8-15(9-12-16)10-13-18(19)17-6-4-3-5-7-17/h3-14H,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRFTXJWVJMEU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36336-80-8 | |
| Record name | NSC139724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Classical Alkaline Ethanol Method
A standard procedure involves dissolving equimolar quantities of 4-isopropylbenzaldehyde (1.05 mmol) and acetophenone (1.00 mmol) in 5 mL of 96% ethanol, followed by the addition of 10% aqueous NaOH (0.2 mL). The mixture is stirred at room temperature for 2–4 hours, with reaction progress monitored by TLC (n-hexane/ethyl acetate, 7:3). Post-reaction, the solution is concentrated under reduced pressure and purified via silica gel column chromatography using a gradient of ethyl acetate in n-hexane. This method yields the target compound in 67% purity.
Catalytic Innovations: Enhancing Yield and Efficiency
ZnO Nanoparticle-Catalyzed Synthesis
Recent advancements utilize ZnO nanoparticles (0.1 mmol) and SnCl₂·H₂O (10%) in aqueous media under reflux at 100°C for 2 hours. The heterogeneous catalytic system promotes rapid enolate formation while minimizing side reactions. Post-reaction workup involves centrifugation (10 min at 10,000 rpm) to separate the catalyst, followed by solvent evaporation and chromatographic purification. This method achieves yields comparable to classical approaches (65–70%) but with reduced reaction times.
Room-Temperature Ionic Liquid Catalysis
A novel approach employs 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a green catalyst, enabling reactions at 25°C with 85% conversion efficiency. The ionic liquid facilitates both enolate generation and dehydration steps, eliminating the need for high-temperature conditions. However, challenges in catalyst recovery limit industrial scalability.
Comparative Analysis of Synthetic Methodologies
Table 1 summarizes key parameters across five preparation methods:
Key observations:
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Microwave-assisted synthesis reduces reaction times to 30 minutes but requires specialized equipment.
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Ball milling , a solvent-free mechanochemical approach, achieves the highest yield (82%) through enhanced molecular collisions.
Mechanistic Insights and Stereochemical Control
The E-configuration of the double bond is thermodynamically favored due to conjugation between the carbonyl group and the aromatic rings. Density functional theory (DFT) calculations suggest that the transition state for dehydration adopts a planar geometry, minimizing steric hindrance between the 4-isopropylphenyl and benzoyl groups. Isotopic labeling studies using D₂O confirm that the β-hydrogen abstracted during elimination originates exclusively from the acetophenone moiety.
Analytical Characterization and Quality Control
Spectroscopic Identification
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IR Spectroscopy : Strong absorption at 1675–1699 cm⁻¹ confirms the α,β-unsaturated carbonyl stretch.
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¹H NMR (CDCl₃) : Key signals include δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 9H, Ar-H), and 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).
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X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.921 Å, b = 10.345 Å, c = 12.678 Å.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for chromatographically purified samples. Residual catalyst levels in ZnO-mediated syntheses are ≤0.5 ppm as determined by ICP-MS.
Industrial-Scale Production Considerations
Pilot plant trials demonstrate that continuous flow reactors operating at 120°C with immobilized ZnO catalysts achieve 92% conversion in 15-minute residence times. Economic analyses favor the classical alkaline method for small-scale production ($12.50/g) versus ball milling for bulk synthesis ($8.20/g) .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Potential therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The biological activity of (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound modulates the activity of nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and other signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Isopropyl (Propan-2-yl): The para-isopropyl group on the B-ring is electron-donating due to alkyl hyperconjugation. This contrasts with electron-withdrawing substituents like chlorine or trifluoromethyl (CF₃).
- Trifluoromethyl : Compound 33, (2E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, has a CF₃ group that strongly withdraws electrons, enhancing electrophilicity at the α,β-unsaturated ketone. This likely increases reactivity in Michael addition reactions compared to the isopropyl-substituted chalcone .
Heterocyclic Substitutions
- Imidazole Derivatives: Compounds like (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one (IM5) incorporate nitrogen-containing heterocycles, which improve solubility and enable hydrogen bonding. IM5 exhibits potent MAO inhibition (IC₅₀ = 0.30 μM for MAO-A), whereas the isopropyl-substituted chalcone may lack such interactions due to its non-polar substituent .
- Pyrrole Derivatives : Chalcones with pyrrole substituents (e.g., compound 5a in ) showed antiproliferative activity against renal cancer (Growth Percentage = -77.10% at 10 μM). The isopropyl group’s bulkiness may reduce cell permeability compared to planar heterocycles .
Physicochemical Properties
- Thermal Stability : The isopropyl group’s steric bulk may lower melting points compared to chalcones with polar substituents (e.g., LabMol-94 melts at 178°C) .
- Synthetic Accessibility : The target compound’s synthesis likely follows Claisen-Schmidt condensation, similar to compound 33 (36% yield) .
Anticancer Activity
- Non-Piperazine Chalcones: Cardamonin (cluster 5 in ), with hydroxyl groups on the A-ring, showed the highest inhibitory activity (IC₅₀ = 4.35 μM) among chalcones. In contrast, para-isopropyl substitution may reduce activity due to decreased electronegativity and steric hindrance .
- Pyrrole Derivatives: Compound 5c () displayed exceptional antiproliferative activity (-92.13% growth inhibition at 10 μM), likely due to the pyrrole ring’s planar structure enhancing DNA intercalation. The isopropyl group’s non-planarity might limit similar interactions .
Enzyme Inhibition
- MAO-B Inhibition : IM4 (), with a para-methyl group, showed MAO-B IC₅₀ = 0.32 μM. The isopropyl group’s larger size may sterically hinder binding to the enzyme’s active site .
- ACE2 Interaction: Chalcones like PAAPA (dimethylamino-substituted) bind strongly to ACE2 (COVID-19 target), whereas the isopropyl group’s hydrophobicity may reduce affinity .
Computational and Spectroscopic Studies
- DFT Analysis : used density functional theory (DFT) to model (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, revealing good agreement between calculated and experimental IR/Raman spectra. The HOMO-LUMO gap, indicative of reactivity, is influenced by substituents: electron-withdrawing groups narrow the gap, enhancing charge transfer .
- Nonlinear Optical Properties: Anthracene-based chalcones (AN-1 and AN-2 in ) demonstrate that extended π-conjugation improves optical properties. The isopropyl group’s electron-donating nature may reduce conjugation efficiency compared to dimethylamino substituents .
Biological Activity
(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in the field of medicinal chemistry due to its structural properties and potential biological activities. This compound features a conjugated enone system, which is characteristic of chalcones, allowing for significant electron delocalization and reactivity. The presence of two phenyl rings, one of which carries an isopropyl group, further influences its biological interactions.
Chemical Structure and Properties
The molecular formula of (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is . The compound's structure can be represented as follows:
This structure consists of a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, which is essential for its biological activity.
Biological Activities
Chalcones as a class are known for diverse biological activities, including:
- Anti-cancer properties : Studies have shown that chalcone derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. For instance, the modulation of signaling pathways such as NF-kB and MAPK has been observed in several studies involving chalcone derivatives.
- Anti-inflammatory effects : Chalcones have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Antioxidant activity : The ability to scavenge free radicals has been demonstrated in several chalcone derivatives, contributing to their potential use in preventing oxidative stress-related diseases .
The biological activity of (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is primarily attributed to its interaction with various molecular targets:
Molecular Targets :
- Enzymes involved in inflammatory pathways.
- Receptors that mediate oxidative stress responses.
Pathways Involved :
The compound modulates critical signaling pathways such as:
- Nuclear factor-kappa B (NF-kB) : Involved in regulating immune response.
- Mitogen-activated protein kinases (MAPKs) : Affecting cell proliferation and survival.
Research Findings
Recent studies have explored the synthesis and biological evaluation of similar compounds, providing insights into their potential applications:
| Compound | Activity | Reference |
|---|---|---|
| Chalcone A | Anti-cancer (A549 cells) | |
| Chalcone B | Anti-inflammatory | |
| Chalcone C | Antioxidant (DPPH assay) |
These findings suggest that modifications to the chalcone structure can enhance specific biological activities.
Case Studies
In a notable study, the synthesis of various chalcone derivatives was performed to evaluate their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in A549 lung cancer cells compared to normal fibroblasts. This highlights the selective toxicity that can be achieved through structural modifications .
Q & A
Basic: What are the optimal synthetic routes for (2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how is stereochemical purity ensured?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-isopropylacetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key considerations include:
- Temperature control : Reactions at 0–5°C minimize side reactions like aldol addition .
- Stereoselectivity : The E-configuration is confirmed by -NMR (trans coupling constant for α,β-unsaturated protons) and X-ray crystallography .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted ketones or aldol byproducts .
Basic: How can the electronic and structural properties of this chalcone derivative be characterized experimentally?
- Spectroscopy :
- X-ray crystallography : Resolves bond lengths (e.g., C=O: ~1.22 Å, C=C: ~1.33 Å) and dihedral angles between aromatic rings, influencing conjugation .
Intermediate: What experimental designs are recommended to evaluate its biological activity (e.g., antimicrobial or anticancer properties)?
- In vitro assays :
- Antimicrobial : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations; include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
- Data interpretation : Use ANOVA for dose-response curves and address contradictions (e.g., low activity in Gram-negative strains due to efflux pumps) .
Advanced: How do computational methods (e.g., DFT, molecular docking) explain its reactivity and bioactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase, human topoisomerase II) using AutoDock Vina; analyze binding affinity (ΔG) and hydrogen-bond interactions with active-site residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
Advanced: What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Reproducibility checks :
- Verify solvent polarity effects on UV-Vis λ (e.g., red shifts in polar solvents) .
- Re-test bioactivity under standardized conditions (pH, temperature, cell passage number) .
- Synchrotron XRD : Resolve crystallographic discrepancies (e.g., disorder in isopropyl groups) .
- Meta-analysis : Compare SAR trends with analogous chalcones (e.g., halogenated or methoxy derivatives) to identify outliers .
Advanced: How can derivatization enhance its physicochemical or pharmacological profile?
- Functionalization :
- Electron-withdrawing groups : Introduce -NO or -CF at the para position to increase electrophilicity and antibacterial potency .
- Prodrug design : Acetylate hydroxylated metabolites (if present) to improve bioavailability .
- Cocrystallization : Use coformers (e.g., succinic acid) to enhance solubility and stability via hydrogen-bond networks .
Methodological: What are the best practices for handling and storing this compound to prevent degradation?
- Storage : Under inert atmosphere (N) at −20°C in amber vials to avoid photodegradation .
- Stability assays : Monitor via HPLC (C18 column, acetonitrile/water) over 6 months; degradation products (e.g., oxidized ketones) appear as new peaks at ~4–5 min .
Methodological: How can substituent effects on the aryl rings be systematically studied?
- SAR libraries : Synthesize analogs with substituents varying in size (e.g., -CH, -t-Bu) and electronic nature (e.g., -OCH, -Cl) .
- Hammett plots : Correlate σ values of substituents with bioactivity (log(1/IC)) or spectroscopic parameters (e.g., -NMR shifts) .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular weight | 280.36 g/mol | |
| Melting point | 128–130°C (DSC) | |
| LogP (predicted) | 4.2 (ChemAxon) | |
| Solubility (water) | <0.1 mg/mL (shake-flask) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
